5,6-Undecadiene-4,8-diol
Overview
Description
5,6-Undecadiene-4,8-diol is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two hydroxyl groups and two double bonds within its undecadiene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Undecadiene-4,8-diol typically involves the dihydroxylation of undecadiene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Undecadiene-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of undecane derivatives.
Substitution: Formation of halogenated undecadiene derivatives.
Scientific Research Applications
5,6-Undecadiene-4,8-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Undecadiene-4,8-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bonds may participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Decadiene-4,8-diol: Similar structure but with different positioning of double bonds.
5,6-Dodecadiene-4,8-diol: Longer carbon chain with similar functional groups.
5,6-Nonadiene-4,8-diol: Shorter carbon chain with similar functional groups.
Properties
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h8-13H,3-4,6-7H2,1-2H3 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRGIBYODSRDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=C=CC(CCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701713 | |
Record name | Undeca-5,6-diene-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-45-1 | |
Record name | Undeca-5,6-diene-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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